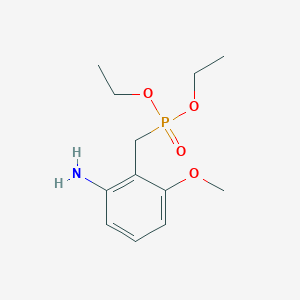
Ethyl 3-(6-Quinolyl)-1,2,4-oxadiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(6-Quinolyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that combines the structural features of quinoline and oxadiazole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(6-Quinolyl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 6-quinolyl ether with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with ethyl chloroformate and sodium azide to yield the desired oxadiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Ethyl 3-(6-Quinolyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Corresponding quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
Ethyl 3-(6-Quinolyl)-1,2,4-oxadiazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of Ethyl 3-(6-Quinolyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication. The quinoline moiety is known to intercalate with DNA, while the oxadiazole ring can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity .
類似化合物との比較
Similar Compounds
- Ethyl 3-oxo-3-(6-quinolyl)propanoate
- Quinolin-6-yloxyacetamides
- 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid
Uniqueness
Ethyl 3-(6-Quinolyl)-1,2,4-oxadiazole-5-carboxylate is unique due to the presence of both quinoline and oxadiazole rings, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule for various applications .
特性
分子式 |
C14H11N3O3 |
|---|---|
分子量 |
269.25 g/mol |
IUPAC名 |
ethyl 3-quinolin-6-yl-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C14H11N3O3/c1-2-19-14(18)13-16-12(17-20-13)10-5-6-11-9(8-10)4-3-7-15-11/h3-8H,2H2,1H3 |
InChIキー |
SPPYWKFVYIMHKG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC3=C(C=C2)N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


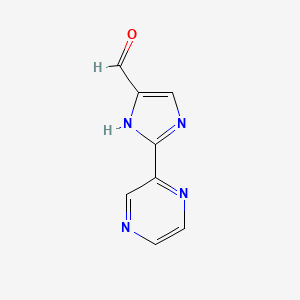
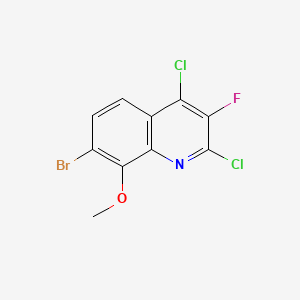
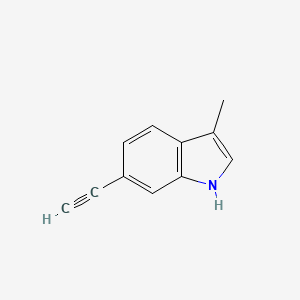
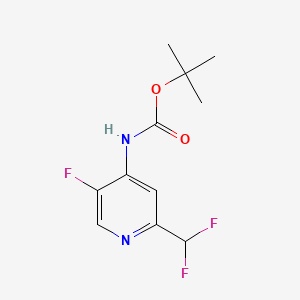
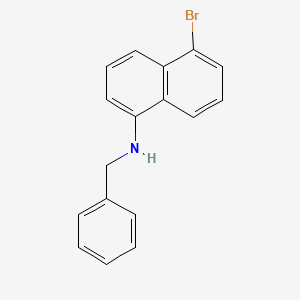
![2-(3-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13689573.png)
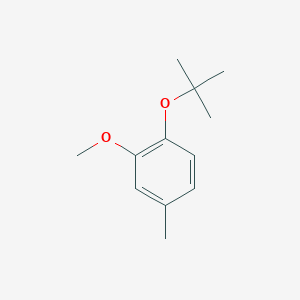
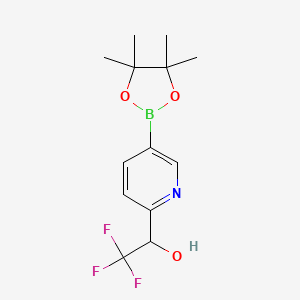
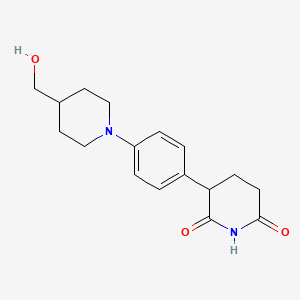


![6'-Bromo-8'-fluoro-spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B13689598.png)
![3-Bromothieno[3,2-c]isothiazole](/img/structure/B13689611.png)
